Isomaltohexaose
Overview
Description
Synthesis Analysis
Isomaltohexaose is synthesized from high maltose syrup through a process involving the enzyme transglucosidase . A study has also shown that the mutation specificity and enzymatic properties of a dextranase from the GH66 family of Bacillus aquimaris SP5 can produce high-degree polymerized isomaltooligosaccharides .Molecular Structure Analysis
The molecular structure of Isomaltohexaose is complex. It consists of six glucose units linked by α-1,6-glycosidic bonds . A study on the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus (TpDex) showed that the isomaltohexaose molecule was bound across the catalytic site, indicating that TpDex had six subsites (-4 to +2) in the catalytic cleft .Physical And Chemical Properties Analysis
Isomaltohexaose has a molecular weight of 990.86 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Immunology and Antibody Combining Sites : Isomaltohexaose has been significant in studies related to immunology, particularly concerning the size of human antibody combining sites. Kabat (1960) found that in most human antidextran sera, the upper limit in size for antibody combining sites is complementary to a hexasaccharide, indicating a role for isomaltohexaose in immunological studies (Kabat, 1960).
Characterization of Isomaltodextrins : Research by Turvey and Whelan (1957) involved the preparation and characterization of isomaltodextrins, including isomaltohexaose. This work was crucial in understanding the properties of these oligosaccharides and their potential applications (Turvey & Whelan, 1957).
Production of Isomalto-oligosaccharides : A study by Ojha, Mishra, and Chand (2015) explored the synthesis of isomalto-oligosaccharides (IMOs) using the cell-bound α-glucosidase of Microbacterium sp. This research has implications in the production of prebiotics and their application in food and health industries (Ojha, Mishra, & Chand, 2015).
Anaphylaxis Studies in Guinea Pigs : Richter (1972) investigated the minimal molecular size of dextran required to elicit passive cutaneous anaphylaxis in guinea pigs. Isomaltohexaose was found to be incapable of eliciting this response, providing valuable insights into the molecular requirements for anaphylaxis (Richter, 1972).
Thermostability in Enzymes : Suzuki et al. (2015) studied the crystal structure of thermophilic dextranase from Thermoanaerobacter pseudethanolicus in complex with isomaltohexaose. This research contributes to the understanding of enzyme thermostability and their industrial applications (Suzuki et al., 2015).
properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCGTKWORAONZ-UUCUGTBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomaltohexose | |
CAS RN |
6175-02-6 | |
Record name | Isomaltohexose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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